molecular formula C20H15BrFN3O3S B2882511 2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-51-5

2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2882511
CAS RN: 893291-51-5
M. Wt: 476.32
InChI Key: DRLXAIWDKOUVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a nitrile group, a pyrano ring, a benzothiazine ring, and a dioxide group. It also contains bromo and fluoro substituents. Similar compounds are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyrano and benzothiazine rings, the introduction of the bromo and fluoro substituents, and the formation of the nitrile and dioxide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrano and benzothiazine rings would give the molecule a rigid, cyclic structure. The bromo and fluoro substituents would likely be attached to the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in reactions with acids or electrophiles, the nitrile group could undergo hydrolysis or reduction reactions, and the bromo and fluoro substituents could be replaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and halogen substituents could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Proteomics Research

This compound can be utilized in proteomics research for the study of protein interactions and functions. Its unique structure could potentially bind to specific proteins or enzymes, thereby aiding in the identification of new drug targets or the understanding of protein pathways .

Antiviral Activity

Indole derivatives, which share a similar structural motif with our compound, have been reported to possess antiviral activities. This suggests that our compound could be synthesized and tested for its efficacy against various viral infections, potentially leading to the development of new antiviral drugs .

Anti-inflammatory Applications

The indole scaffold is known for its anti-inflammatory properties. Therefore, this compound could be explored for its use in treating inflammatory conditions, possibly offering a new avenue for the development of anti-inflammatory medications .

Anticancer Research

Given the biological activity of similar compounds, there is a possibility that this molecule could exhibit anticancer properties. It could be used in the synthesis of novel chemotherapeutic agents or as a tool in cancer research to study tumor biology .

Antidiabetic Therapy

Compounds with a similar structure have been used in the treatment of type 2 diabetes mellitus. This compound could be investigated as a potential inhibitor of glucose transporters, contributing to the research and development of new antidiabetic drugs .

Antimicrobial Studies

The structural complexity of this compound makes it a candidate for antimicrobial studies. It could be tested against a range of bacteria and fungi to assess its effectiveness as a new antimicrobial agent .

Neuropharmacology

Indole derivatives are known to interact with various neurotransmitter systems. This compound could be valuable in neuropharmacological research, potentially leading to the discovery of treatments for neurological disorders .

Chemical Synthesis and Catalysis

The compound’s structure could be useful in synthetic chemistry as a catalyst or intermediate in the synthesis of more complex molecules. Its unique reactive sites might facilitate novel catalytic processes or the production of new materials .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound in medicinal chemistry, such as its potential as a therapeutic agent. Further studies could also investigate its synthesis, reactivity, and physical and chemical properties .

properties

IUPAC Name

2-amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O3S/c1-2-25-16-6-4-3-5-12(16)18-19(29(25,26)27)17(14(10-23)20(24)28-18)13-9-11(21)7-8-15(13)22/h3-9,17H,2,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLXAIWDKOUVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.